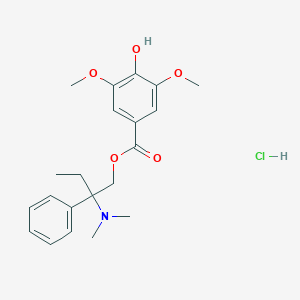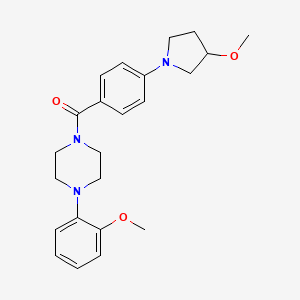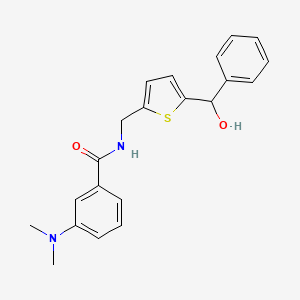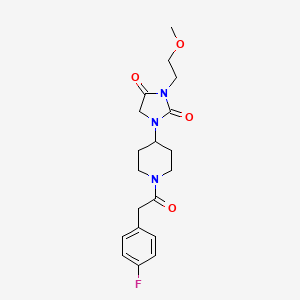
O-desmethyltrimebutine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-desmethyltrimebutine hydrochloride is a compound related to trimebutine , a spasmolytic agent used for the symptomatic treatment of irritable bowel syndrome (IBS) and the treatment of postoperative paralytic ileus following abdominal surgery . It is also known as N-desmethyltrimebutine hydrochloride .
作用机制
Target of Action
O-desmethyltrimebutine hydrochloride is a metabolite of trimebutine . Trimebutine is known to mediate its action by acting as a weak agonist at mu opioid receptors
Mode of Action
Its parent compound, trimebutine, is known to inhibit the extracellular ca2+ influx in the smooth muscle cells through voltage-dependent l-type ca2+ channels and further ca2+ release from intracellular ca2+ stores . This action helps in the regulation of intestinal and colonic motility, providing relief from abdominal pain .
Biochemical Pathways
The parent compound, trimebutine, is known to affect the mu-opioid receptor pathway, which plays a crucial role in the regulation of gastrointestinal motility .
Pharmacokinetics
A study on n-desmethyl trimebutine, another metabolite of trimebutine, showed that it has a high concentration in plasma after oral administration of trimebutine
Result of Action
The parent compound, trimebutine, is known to regulate intestinal and colonic motility and relieve abdominal pain . It’s plausible that this compound may have similar effects.
Action Environment
It’s known that various factors such as ph, temperature, and presence of other compounds can influence the action and stability of many drugs .
实验室实验的优点和局限性
The use of O-desmethyltrimebutine hydrochloride in laboratory experiments has several advantages. It is a potent agonist of muscarinic receptors, and it is relatively easy to synthesize. However, there are also some limitations. This compound is relatively expensive, and it is not as widely available as other muscarinic receptor agonists.
未来方向
The future directions for the use of O-desmethyltrimebutine hydrochloride in scientific research include further studies of the mechanism of action of muscarinic receptors and the effects of their activation. It may also be used to study the effects of muscarinic receptor agonists on the release of neurotransmitters from nerve cells, as well as the effects of muscarinic receptor agonists on the contraction of smooth muscles. Additionally, this compound may be used to study the effects of muscarinic receptor agonists on the release of hormones from endocrine cells, as well as the effects of muscarinic receptor agonists on the activity of immune cells. Finally, this compound may be used to study the effects of muscarinic receptor agonists on the proliferation and differentiation of stem cells.
合成方法
O-desmethyltrimebutine hydrochloride is synthesized by reacting trimebutine with hydrochloric acid to form the hydrochloride salt. The reaction is carried out in a solvent such as ethanol, and the resulting solution is filtered and concentrated. After the solvent is removed, the this compound hydrochloride is crystallized from the solution.
科学研究应用
O-desmethyltrimebutine hydrochloride is used in scientific research to study the mechanism of action of muscarinic receptors and the effects of their activation. It has been used in experiments to study the effects of muscarinic receptor agonists on the release of neurotransmitters, such as acetylcholine, from nerve cells. It has also been used to study the effects of muscarinic receptor agonists on the contraction of smooth muscles, such as those found in the gastrointestinal tract.
安全和危害
O-desmethyltrimebutine hydrochloride is considered hazardous due to its acute oral toxicity , potential to cause serious eye damage , and suspected effects on fertility and the unborn child. It may also cause damage to organs through prolonged or repeated exposure . Proper handling precautions are necessary.
生化分析
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of O-desmethyltrimebutine hydrochloride over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
属性
IUPAC Name |
[2-(dimethylamino)-2-phenylbutyl] 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5.ClH/c1-6-21(22(2)3,16-10-8-7-9-11-16)14-27-20(24)15-12-17(25-4)19(23)18(13-15)26-5;/h7-13,23H,6,14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHFJAIIGSMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)O)OC)(C2=CC=CC=C2)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methoxyphenyl)methylamino]-1-(4-methylphenyl)pyrazin-2-one](/img/structure/B2740010.png)
![4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2740011.png)
![3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2740012.png)
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2740013.png)

![(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2740017.png)

![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)
![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)

![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)
